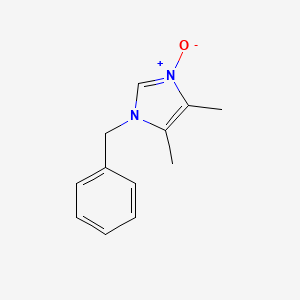

1-Benzyl-4,5-dimethylimidazole-3-oxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Benzyl-4,5-dimethylimidazole-3-oxide is a useful research compound. Its molecular formula is C12H14N2O and its molecular weight is 202.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis of 1-Benzyl-4,5-dimethylimidazole-3-oxide

BMDI can be synthesized through several methods involving the condensation of α-hydroxyiminoketones with formaldimines. For example, a common approach involves refluxing diacetyl monooxime with benzyl formaldimine in glacial acetic acid, yielding BMDI in high purity and yield . The synthesis can also be achieved via mechanochemical methods, which provide efficient routes without the need for solvents.

Chemical Transformations

BMDI serves as a precursor for various chemical transformations, including:

- Cycloaddition Reactions : BMDI acts as a 1,3-dipole in (3+2) cycloadditions, leading to the formation of complex imidazole derivatives. These reactions often involve electron-deficient alkenes and result in products with diverse functional groups .

- Deoxygenation : The compound can be reduced using Raney nickel to yield 1-benzyl-4,5-dimethylimidazole. This transformation is crucial for synthesizing biologically active compounds such as lepidilines .

Research has demonstrated that BMDI exhibits notable biological activities:

- Anticancer Properties : Studies indicate that BMDI and its derivatives have cytotoxic effects against various cancer cell lines. For instance, lepidilines derived from BMDI showed promising results in inhibiting cancer cell proliferation .

- Antimicrobial Activity : BMDI has been evaluated for its antimicrobial properties, showing effectiveness against certain bacterial strains. This makes it a candidate for further development as an antimicrobial agent.

Case Study 1: Synthesis of Lepidilines

In one study, BMDI was used as a starting material to synthesize lepidilines A–D through deoxygenation and subsequent N-alkylation reactions. The yields were nearly quantitative, demonstrating the efficiency of using BMDI in complex organic syntheses .

| Compound | Yield (%) | Methodology |

|---|---|---|

| Lepidiline A | 97 | N-Alkylation with benzyl chloride |

| Lepidiline B | 95 | Deoxygenation followed by alkylation |

Case Study 2: Cycloaddition Reactions

BMDI was subjected to cycloaddition reactions with various dipolarophiles. The transformations yielded imidazole derivatives with functional groups suitable for further modifications.

| Dipolarophile | Product Yield (%) |

|---|---|

| β,β-Difluorostyrene | 85 |

| Dimethyl acetylenedicarboxylate | 78 |

化学反応の分析

Alkylation to Imidazolium Salts

BDMIO undergoes facile alkylation with benzyl halides under microwave irradiation to form imidazolium salts, precursors to bioactive lepidiline derivatives .

Reaction Conditions

-

Substrate: 1-Benzyl-4,5-dimethylimidazole-3-oxide

-

Reagents: Benzyl bromide (1.5 eq.)

-

Solvent: Acetonitrile

-

Temperature: 110°C (MW irradiation)

-

Yield: 65–81%

| Product | Substituents | Counterion | Yield (%) |

|---|---|---|---|

| Lepidiline A (1a) | 1,3-Dibenzyl | Cl⁻ | 65 |

| 1a Analog (2e derivative) | 1-Benzyl-2,4,5-trimethyl | – | 81 |

Mechanistic studies suggest O-acylation precedes deoxygenation, with acetic acid elimination .

Reactions with Hexafluoroacetone Hydrate (HFAH)

BDMIO reacts with HFAH in methanol to form a tetrameric complex (4a) and imidazol-2-one (3) .

Reaction Pathway

-

Adduct Formation : HFAH adds to the N-oxide oxygen.

-

Rearomatization : Water elimination generates hemiacetal intermediate.

-

1,5-H Shift : Converts hemiacetal to imidazol-2-one (3) and hexafluoroacetone.

| Product | Structure Type | Yield (%) | Characterization Method |

|---|---|---|---|

| Tetramer 4a | 12-atom H-bond loop | 8 | X-ray diffraction |

| Imidazol-2-one 3 | Cyclic ketone | Major | NMR, CI-MS |

C-Nucleophilic Additions

BDMIO acts as a C-nucleophile in reactions with Meldrum’s acid and aldehydes, forming functionalized imidazoles under metal-free conditions .

General Protocol

-

Substrate: BDMIO (1.0 eq.)

-

Reagents: Aldehyde (1.0 eq.), Meldrum’s acid (1.0 eq.)

-

Solvent: Acetonitrile

-

Temperature: Reflux (5 h)

-

Yield Range: 18–86%

Key Observations

-

Electron-donating/withdrawing groups on aldehydes tolerated.

Sulfur-Transfer and Deoxygenation

Reactions with 2,2,4,4-tetramethylcyclobutane-1,3-dithione (7a) yield imidazole-2-thiones or deoxygenated products, depending on substituents .

Critical Factors

-

Bulky N1 Group : Adamantyl promotes deoxygenation.

-

Electron-Withdrawing C4 Group : Acetyl enhances reaction rate.

| Conditions | Major Product | Yield (%) |

|---|---|---|

| R1 = Ad, R2 = Me (BDMIO analog) | Imidazole-2-thione (6) | 70–80 |

| R1 = Ad, R4 = Acetyl | Deoxygenated imidazole | 60 |

Proposed mechanism involves zwitterion formation, 1,3-cyclization, and oxathiirane elimination .

Lithiation and Electrophilic Substitution

BDMIO undergoes lithiation at C5 using n-BuLi, enabling functionalization with electrophiles like pentafluorobenzene .

Mechanism

-

σH-Adduct Formation : n-BuLi deprotonates C5.

-

Electrophilic Attack : Pentafluorobenzene adds to C5.

-

Deoxygenation : AcCl mediates O-acylation and AcOH elimination.

Applications

Thermal Rearrangement

Heating BDMIO in acetonitrile induces rearrangement to 1-benzyl-4,5-dimethyl-1,3-dihydro-2H-imidazol-2-one (8), a side product in some reactions .

Conditions

-

Solvent: Acetonitrile

-

Temperature: Reflux

-

Yield: <10%

特性

CAS番号 |

55738-12-0 |

|---|---|

分子式 |

C12H14N2O |

分子量 |

202.25 g/mol |

IUPAC名 |

1-benzyl-4,5-dimethyl-3-oxidoimidazol-3-ium |

InChI |

InChI=1S/C12H14N2O/c1-10-11(2)14(15)9-13(10)8-12-6-4-3-5-7-12/h3-7,9H,8H2,1-2H3 |

InChIキー |

PQOOKVJVGVBSFK-UHFFFAOYSA-N |

SMILES |

CC1=C([N+](=CN1CC2=CC=CC=C2)[O-])C |

正規SMILES |

CC1=C([N+](=CN1CC2=CC=CC=C2)[O-])C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。